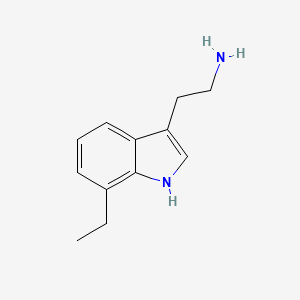

2-(7-ethyl-1H-indol-3-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6-7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQYTLRLWUZVET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910380-49-3 |

Source

|

| Record name | 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine"

An In-depth Technical Guide to the Synthesis of 2-(7-Ethyl-1H-indol-3-yl)ethan-1-amine (7-Ethyltryptamine)

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine, a substituted tryptamine of significant interest in medicinal chemistry and pharmacological research. The document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into multiple synthetic pathways, offering detailed, step-by-step protocols and exploring the underlying chemical principles and mechanistic considerations for each approach. The guide emphasizes experimental design, causality behind procedural choices, and methods for ensuring the integrity and purity of the final product. Key synthetic routes, including the Fischer indole synthesis, construction from the indole nucleus, and functional group interconversions, are critically evaluated.

Introduction: The Significance of Substituted Tryptamines

Substituted tryptamines are a class of organic compounds that feature an indole ring system connected to an amino group via an ethyl sidechain.[1] This core structure is the foundation for a wide array of biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin.[1] The tryptamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs targeting the central nervous system.[2]

The target molecule of this guide, 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine (also known as 7-ethyltryptamine), is a synthetic derivative with potential applications in pharmacological research. Its synthesis presents an interesting case study in heterocyclic chemistry, requiring careful control of regioselectivity and functional group manipulations. This guide will explore several robust synthetic approaches to this molecule, providing the reader with a strong foundation for its preparation and the synthesis of related analogs.

Strategic Approaches to the Synthesis of 7-Ethyltryptamine

The synthesis of 7-ethyltryptamine can be approached from several distinct strategic directions. The choice of a particular route will often depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. This guide will detail three primary strategies:

-

Strategy A: Fischer Indole Synthesis. This classical approach builds the indole ring from an appropriately substituted phenylhydrazine and a suitable aldehyde or ketone equivalent.

-

Strategy B: Synthesis from 7-Ethylindole. This strategy begins with the pre-formed 7-ethylindole core and elaborates the C3 position to introduce the ethylamine side chain.

-

Strategy C: Reduction of an Indole-3-acetamide Intermediate. This route involves the preparation of an amide precursor which is then reduced to the target primary amine.

The logical flow of these synthetic strategies is depicted in the following diagram:

Caption: Overview of the main synthetic strategies for 7-ethyltryptamine.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3] For the synthesis of 7-ethyltryptamine, the key starting material is 2-ethylphenylhydrazine. A common and effective partner for this reaction is 4,4-diethoxybutanal or a similar protected 4-aminobutanal equivalent, which directly installs the required ethylamine side chain precursor.

A related and well-documented approach involves the synthesis of 7-ethyltryptophol as a key intermediate.[4][5][6][7][8] This intermediate can then be converted to the target tryptamine.

Workflow for Strategy A:

Caption: Step-by-step workflow for the Fischer indole synthesis of 7-ethyltryptamine.

Experimental Protocol: Synthesis of 7-Ethyltryptophol [9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylphenylhydrazine hydrochloride (1 equivalent) in a mixture of N,N-dimethylacetamide (DMAc) and water (1:1 v/v).

-

Addition of Reagents: Add concentrated sulfuric acid (catalytic amount) to the solution. Heat the mixture to 80-90 °C.

-

Fischer Indolization: Slowly add 2,3-dihydrofuran (1 equivalent) dropwise to the heated reaction mixture. Maintain the temperature for 2-3 hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conversion of 7-Ethyltryptophol to 7-Ethyltryptamine

The conversion of the intermediate tryptophol to the target tryptamine can be achieved through a two-step process involving the introduction of an azide group followed by reduction.

-

Mesylation: The hydroxyl group of 7-ethyltryptophol is first converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

-

Azide Substitution: The mesylate is then displaced by an azide ion using sodium azide in a polar aprotic solvent like DMF.

-

Reduction: The resulting azide is reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or through catalytic hydrogenation.[10][11]

Strategy B: Synthesis from 7-Ethylindole

This approach begins with the readily available 7-ethyl-1H-indole and focuses on the introduction of the ethylamine side chain at the C3 position. A highly effective method for this is the Henry reaction (nitroaldol condensation) followed by reduction.

Workflow for Strategy B:

Caption: Workflow for the synthesis of 7-ethyltryptamine starting from 7-ethylindole.

Experimental Protocol: Synthesis via the Nitroethyl Intermediate [12]

-

Friedel-Crafts Alkylation/Michael Addition: To a solution of 7-ethyl-1H-indole (1 equivalent) in a suitable solvent (e.g., toluene), add a Lewis acid catalyst such as Zn(OTf)₂. Then, add trans-β-nitrostyrene or a related nitroalkene (1.1 equivalents). Stir the reaction at room temperature until completion.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 3-(2-nitro-1-phenylethyl)-1H-indole derivative can be purified by column chromatography.

-

Reduction of the Nitro Group: The nitro group of the intermediate can be reduced to a primary amine using various methods. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[13] Alternatively, catalytic hydrogenation over a palladium or nickel catalyst can be employed.[14]

Strategy C: Reduction of an Indole-3-acetamide Intermediate

This strategy also starts with 7-ethyl-1H-indole and proceeds through an amide intermediate. The reduction of amides to amines is a robust transformation, typically accomplished with powerful reducing agents like lithium aluminum hydride.[15][16][17]

Workflow for Strategy C:

Caption: Workflow for the synthesis of 7-ethyltryptamine via an amide intermediate.

Experimental Protocol: Synthesis via Amide Reduction

-

Friedel-Crafts Acylation: In a flame-dried flask under an inert atmosphere, dissolve 7-ethyl-1H-indole (1 equivalent) in a dry, non-polar solvent such as dichloromethane. Cool the solution to 0 °C. Add a Lewis acid catalyst (e.g., AlCl₃ or Et₂AlCl).[13] Then, add chloroacetyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Amination: The resulting 3-chloroacetylindole derivative is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) to displace the chloride and form the corresponding amino ketone.

-

Reduction: The intermediate amino ketone is then reduced to the target tryptamine. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for the simultaneous reduction of the ketone and the amide-like functionality to the corresponding amine. The reaction is typically carried out in an anhydrous ethereal solvent like THF, followed by a careful aqueous work-up.[15]

Product Characterization and Data

The final product, 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine, should be characterized by standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group protons (triplet and quartet), the ethylamine side chain protons, the indole ring protons, and the N-H protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons of the indole ring and the aliphatic carbons of the side chains. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆N₂). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and indole), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

Conclusion

This technical guide has outlined three viable and robust synthetic strategies for the preparation of 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine. The choice between the Fischer indole synthesis, elaboration from the 7-ethylindole core, or the reduction of an amide intermediate will depend on factors such as starting material availability and desired scale. Each presented protocol is based on established and reliable chemical transformations, and the provided mechanistic insights should aid researchers in troubleshooting and adapting these methods for their specific needs. The successful synthesis and characterization of this and related tryptamine derivatives will continue to be of great importance for the advancement of medicinal chemistry and the development of novel therapeutics.

References

- Hester, J. B., Greig, M. E., Anthony, W. C., Heinzelman, R. V., & Szmuszkovicz, J. (1964). Enzyme Inhibitory Activity of 3-(2-Aminobutyl)indole Derivatives. Journal of Medicinal Chemistry, 7(3), 274–279.

- Science of Synthesis. (2007).

-

OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Nagashima, H., & Sanagawa, A. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287-291.

-

Designer-drug.com. (n.d.). One-step Synthesis of Substituted Tryptamines. Retrieved from [Link]

- Oh, K., & Lee, S. (2018). Synthesis of 2-Substituted Tryptamines via Cyanide-Catalyzed Imino-Stetter Reaction. Synthesis, 50(15), 2979-2986.

-

Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Amide to Amine - Common Conditions. Retrieved from [Link]

- Ganton, M. D., & Kerr, M. A. (2005). Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Canadian Journal of Chemistry, 83(6), 738-743.

-

JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

- Lukszo, J., & Tarnus, C. (1997). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International journal of peptide and protein research, 49(5), 488-496.

- Gutmann, B., Gottsponer, M., Elsner, P., & Kappe, C. O. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 246-257.

-

Scite.ai. (n.d.). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Retrieved from [Link]

-

Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted tryptamine. Retrieved from [Link]

-

Myers, A. G. (n.d.). Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Retrieved from [Link]

-

Computaex. (n.d.). On the Fischer Indole Synthesis of 7-Ethyltryptophol-Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Retrieved from [Link]

- Moody, C. J., & Roff, G. J. (2003). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Synlett, 2003(12), 1855-1857.

-

ResearchGate. (2025). Novel synthesis technology of 7-ethyltryptophol. Retrieved from [Link]

- Indian Journal of Chemistry. (2010).

- ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(21), 3757-3759.

- Kalir, A., & Szara, S. (1964). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 7(1), 17-21.

-

ResearchGate. (2025). Corrigendum to: “Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction”. Retrieved from [Link]

- Der Pharma Chemica. (2015).

- IOSR Journal of Applied Chemistry. (2014).

- MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683.

-

Wikipedia. (n.d.). 7-Methyl-α-ethyltryptamine. Retrieved from [Link]

- Canadian Journal of Chemistry. (1937).

- Molecules. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. 26(20), 6176.

- Google Patents. (n.d.). CN1740153A - Prepn process of 7-ethyl tryptophol.

- Talanta. (2022).

-

SWGDrug. (2017). α-Ethyltryptamine. Retrieved from [Link]

- Molecules. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. 26(20), 6176.

-

NIST. (n.d.). Tryptamine. Retrieved from [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy.... 243, 116016.

- Google Patents. (n.d.). US5840914A - 3-(2-trialkylsilyloxy) ethyl-7-1H-indoles and method for their preparation.

- ACS Publications. (2005). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 70(26), 10839-10842.

Sources

- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scite.ai [scite.ai]

- 6. On the Fischer Indole Synthesis of 7‐Ethyltryptophol-Mechanistic and Process Intensification Studies under Continuous Flow Conditions - Fundación COMPUTAEX [computaex.es]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. orgosolver.com [orgosolver.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

"physicochemical properties of 7-ethyltryptamine"

Physicochemical Properties of 7-Ethyltryptamine: A Technical Analysis

Abstract

This technical guide provides an in-depth analysis of 7-ethyltryptamine (7-Et-T), a specific indole-3-ethanamine derivative characterized by an ethyl substitution at the 7-position of the indole ring. Distinct from its regioisomer

Chemical Identity & Structural Analysis

7-Ethyltryptamine acts as a lipophilic analog of the endogenous neurotransmitter tryptamine.[1] The introduction of an ethyl group at the 7-position creates specific steric and electronic effects that differentiate it from 5-substituted (e.g., serotonin) or side-chain substituted (e.g.,

Table 1: Chemical Identification Data

| Parameter | Value / Description |

| Common Name | 7-Ethyltryptamine (7-Et-T) |

| IUPAC Name | 2-(7-ethyl-1H-indol-3-yl)ethanamine |

| CAS Number | Not widely listed for freebase; 22867-74-9 (7-Ethylindole precursor) |

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| SMILES | CCc1cccc2c1c(cn2)CCN |

| Isomeric Note | CRITICAL: Do not confuse with |

Structural Implications:

-

Steric Hindrance: The 7-ethyl group projects into the binding pocket adjacent to the indole NH.[1] In 5-HT2A receptor docking, this bulk can reduce affinity compared to 5-substituted analogs but may increase selectivity by clashing with residues in off-target receptors (e.g., 5-HT2C).[1]

-

Metabolic Blockade: Substitution at the 7-position blocks potential hydroxylation at this site, although 6-hydroxylation remains the primary metabolic route for the indole core.[1]

Physicochemical Parameters

The following data synthesizes experimental values from structural analogs (7-methyltryptamine, 7-ethylindole) and high-confidence in silico predictions (SwissADME/ChemAxon algorithms) to provide a working profile for formulation and assay development.

Table 2: Physicochemical Profile

| Property | Value (Experimental/Predicted) | Context & Causality |

| LogP (Lipophilicity) | 3.21 (Predicted) | Significantly more lipophilic than Tryptamine (LogP ~2.5). The ethyl group adds hydrophobic bulk, enhancing Blood-Brain Barrier (BBB) penetration.[1] |

| pKa (Amine) | 9.7 - 9.9 | The side chain amine basicity is largely unaffected by the 7-position substituent. |

| pKa (Indole NH) | > 16.0 | The ethyl group is weakly electron-donating, potentially slightly increasing electron density on the ring, but the NH remains non-acidic in physiological pH.[1] |

| Melting Point | ~105 - 115 °C (Est.)[1] | Expected to be slightly lower than 7-Methyltryptamine (130°C) due to disruption of crystal packing efficiency by the larger ethyl chain.[1] |

| Water Solubility | Low (< 1 mg/mL) | High lipophilicity necessitates the use of organic co-solvents (DMSO, Ethanol) or salt formation (HCl, Fumarate) for aqueous assays.[1] |

| PSA (Polar Surface Area) | 41.8 Ų | Favorable for CNS permeability (PSA < 90 Ų is ideal for BBB penetration).[1] |

Synthesis & Purity Profiling

The synthesis of 7-Et-T typically proceeds via the Fischer Indole Synthesis , a robust self-validating protocol that ensures the correct regiochemistry of the ethyl substituent.[1]

Primary Route: Fischer Indole Cyclization

-

Precursor: 2-Ethylphenylhydrazine hydrochloride.[1]

-

Cyclization: Reaction with 4-chlorobutanal (Grandberg variation) or via 7-ethylindole formation followed by Vilsmeier-Haack formylation.

-

Reduction: Conversion of the intermediate nitrile or amide to the primary amine.[1]

Diagram 1: Synthesis Workflow (DOT Visualization)

Caption: Figure 1. Standard synthetic pathway for 7-Ethyltryptamine via 7-Ethylindole intermediate.

Impurity Markers:

-

7-Ethyltryptophol: A byproduct if water is present during reduction or formed via biosynthetic pathways.[1]

- -Carbolines: Formed via Pictet-Spengler condensation if the final amine is exposed to aldehydes (e.g., formaldehyde in solvents) during workup.[1]

Biological Implications & Experimental Protocols

Receptor Binding & SAR

The 7-ethyl group serves as a "molecular probe" for the 5-HT2A receptor's orthosteric binding site.[1] Unlike 5-substitution (e.g., 5-MeO-DMT), which enhances potency via hydrogen bonding or hydrophobic pocket filling, 7-substitution often creates steric clashes.[1]

-

Hypothesis: 7-Et-T is expected to have lower affinity for 5-HT2A compared to Tryptamine but may exhibit altered functional selectivity (bias) due to the specific conformational constraints it imposes on the receptor helix.

Experimental Protocol: LogP Determination (Shake-Flask Method)

To validate the lipophilicity (crucial for predicting CNS distribution), use the following self-validating protocol:

-

Preparation: Dissolve 1 mg of 7-Et-T (Freebase) in 5 mL of n-octanol (pre-saturated with water).

-

Equilibration: Add 5 mL of phosphate buffer (pH 7.4, pre-saturated with octanol). Vortex for 60 minutes at 25°C.[1]

-

Separation: Centrifuge at 3000g for 10 minutes to ensure phase separation.

-

Quantification: Analyze both phases using HPLC-UV (280 nm).

-

Calculation:

.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: Figure 2. Comparative SAR analysis showing the distinct pharmacological role of 7-position substitution.

References

-

ChemicalBook. (2025).[1] 7-Ethylindole - Product Properties and Synthesis. Retrieved from [1]

-

Gutmann, B., et al. (2013).[1][3] High-Temperature Continuous Flow Organic Synthesis. University of Graz.[1][3] (Detailed synthesis of 7-ethyltryptophol and indole derivatives). Retrieved from [1]

-

Guidechem. (2025).[1] 7-Ethyl-1H-indole-3-ethanol (7-Ethyltryptophol) CAS 41340-36-7.[4] Retrieved from

-

Shulgin, A., & Shulgin, A. (1997).[1][5] TiHKAL: The Continuation. Transform Press. (Contextual data on 7-substituted tryptamine pharmacology).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Tryptamine Derivatives. Retrieved from [1]

Sources

"2-(7-ethyl-1H-indol-3-yl)ethan-1-amine CAS number"

An In-Depth Technical Guide to 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine (7-Ethyltryptamine) for Researchers and Drug Development Professionals

Introduction and Chemical Identity

The core structure of 7-ethyltryptamine features an indole ring system substituted with an ethyl group at the 7-position and an aminoethyl group at the 3-position. This structure suggests its potential interaction with various biological targets, particularly within the central nervous system, similar to other tryptamine derivatives that are known to interact with serotonin receptors.[1][2][3]

Synthesis and Manufacturing

The synthesis of 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine can be logically approached from its corresponding alcohol precursor, 2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 7-ethyltryptophol. This precursor is a known key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[4]

Synthesis of the Key Intermediate: 7-Ethyltryptophol (CAS: 41340-36-7)

An improved and scalable method for the synthesis of 7-ethyltryptophol has been developed, starting from commercially available 2-ethylphenyl hydrazine.[4] The process involves a Fischer indole synthesis reaction.

Reaction Scheme for 7-Ethyltryptophol Synthesis:

Caption: Fischer indole synthesis of 7-ethyltryptophol.

Detailed Protocol for 7-Ethyltryptophol Synthesis:

-

To a stirred solution of 1-(2-ethylphenyl)hydrazine hydrochloride and sulfuric acid in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, add 2,3-dihydrofuran dropwise at 80°C.

-

Maintain the reaction mixture at 80°C for 2-3 hours, monitoring the reaction completion by High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-ethyltryptophol.

This method has been shown to be high-yielding, operationally simple, and reproducible.[4]

Conversion of 7-Ethyltryptophol to 7-Ethyltryptamine

The conversion of the primary alcohol in 7-ethyltryptophol to the corresponding primary amine to yield 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine can be achieved through several standard organic synthesis methodologies. A common and effective approach involves a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide, and subsequent reduction.

Proposed Synthetic Workflow:

Caption: Proposed conversion of 7-ethyltryptophol to 7-ethyltryptamine.

Explanatory Notes on the Synthetic Steps:

-

Activation of the Hydroxyl Group: The hydroxyl group of 7-ethyltryptophol is a poor leaving group. It must first be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

-

Nucleophilic Substitution with Azide: The resulting tosylate or mesylate can then undergo an SN2 reaction with sodium azide to form the corresponding azido intermediate. This step is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

-

Reduction of the Azide: The azido group is then reduced to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF), or through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Analytical Characterization

The structural confirmation and purity assessment of 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine would rely on a combination of standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group protons, the aromatic protons of the indole ring, the methylene protons of the ethanamine side chain, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the proposed structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the indole ring, the ethyl group, and the ethanamine side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆N₂), which is 188.27 g/mol .[3][5] Fragmentation patterns would likely show the loss of the aminoethyl side chain. |

| HPLC | A single major peak under appropriate chromatographic conditions, which can be used to determine the purity of the compound. A gradient HPLC method would be suitable for analysis. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

Potential Pharmacological Properties and Drug Development Insights

While specific pharmacological data for 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine is not extensively published, its structural similarity to α-ethyltryptamine (αET) provides a strong basis for predicting its potential biological activities.[3] αET is a known monoamine releasing agent and a weak monoamine oxidase inhibitor (MAOI).[1][3][6]

Potential Mechanisms of Action:

-

Serotonin, Norepinephrine, and Dopamine Releasing Agent: Like αET, 7-ethyltryptamine is expected to act as a releasing agent for key neurotransmitters, which could lead to stimulant and entactogenic effects.[6]

-

Monoamine Oxidase Inhibition: The tryptamine scaffold is associated with MAOI activity. 7-ethyltryptamine may exhibit inhibitory effects on monoamine oxidase, which would increase the synaptic levels of monoamine neurotransmitters.[1][3]

-

Serotonin Receptor Agonism: Tryptamine derivatives often show affinity for various serotonin receptor subtypes. The (+)-isomer of αET, for example, is a weak partial agonist at the 5-HT₂ₐ receptor.[7]

Signaling Pathway Diagram:

Caption: Potential mechanism of action of 7-ethyltryptamine.

Implications for Drug Development:

The potential dual action as a monoamine releaser and MAOI suggests that 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine could be investigated for its antidepressant and anxiolytic properties.[2][8] However, this profile also raises concerns about potential toxicity, similar to what was observed with α-ethyltryptamine, which led to its withdrawal from the market.[1][3] Careful structure-activity relationship (SAR) studies would be necessary to optimize the therapeutic index and minimize adverse effects.

Conclusion

2-(7-ethyl-1H-indol-3-yl)ethan-1-amine is a tryptamine derivative of significant interest for its potential pharmacological activities. While not commercially available with a dedicated CAS number, its synthesis is feasible through established chemical transformations from the readily accessible intermediate, 7-ethyltryptophol. The predicted biological profile, based on its structural similarity to α-ethyltryptamine, suggests a complex pharmacology involving monoamine release and MAO inhibition. This technical guide provides a foundational framework for researchers and drug development professionals to approach the synthesis, characterization, and further investigation of this intriguing compound.

References

-

7-Methyl-α-ethyltryptamine - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

-

An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 49B(11), 1548-1550. Retrieved February 18, 2026, from [Link]

-

7-methyl-α-ethyltryptamine - Wikidata. (n.d.). Retrieved February 18, 2026, from [Link]

-

Glennon, R. A. (2023). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience, 14(22), 4035-4047. Retrieved February 18, 2026, from [Link]

-

Patel, D. M., et al. (2013). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry, 4(2), 42-45. Retrieved February 18, 2026, from [Link]

-

Blough, B. E., et al. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. Bioorganic & Medicinal Chemistry Letters, 24(19), 4754-4758. Retrieved February 18, 2026, from [Link]

-

7-Ethyltryptophol. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

α-Ethyltryptamine. (2017). SWGDrug. Retrieved February 18, 2026, from [Link]

- Prepn process of 7-ethyl tryptophol. (2006). Google Patents.

-

Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. (2018). Der Pharma Chemica, 10(2), 108-115. Retrieved February 18, 2026, from [Link]

-

α-Ethyltryptamine - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

-

Glennon, R. A. (2023). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience. Retrieved February 18, 2026, from [Link]

Sources

- 1. 7-Methyl-α-ethyltryptamine - Wikipedia [en.wikipedia.org]

- 2. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile & Solvent Selection for 7-Ethyltryptamine

[1]

Physicochemical Identity & Theoretical Solubility

To determine the solubility profile of 7-Ethyltryptamine, we must analyze its structural impact on the indole scaffold.[1] The addition of an ethyl group at the C7 position introduces steric bulk and lipophilicity without altering the core hydrogen-bond donor/acceptor profile of the tryptamine backbone.[1]

Structural Analog Analysis

We utilize 7-Methyltryptamine (CAS 14490-05-2) as the primary reference anchor.[1] The ethyl substitution at C7 increases the partition coefficient (LogP) relative to the methyl analog.

| Property | Tryptamine (Base) | 7-Methyltryptamine | 7-Ethyltryptamine (Predicted) | Impact on Solubility |

| Molecular Weight | 160.22 g/mol | 174.24 g/mol | 188.27 g/mol | Slight decrease in molar solubility.[1] |

| LogP (Est.) | 1.55 | ~1.9 - 2.1 | ~2.4 - 2.6 | Increased affinity for non-polar solvents; decreased water solubility.[1] |

| H-Bond Donors | 2 (Indole NH, Amine NH2) | 2 | 2 | Retains polar protic solubility (Alcohols). |

| pKa (Amine) | ~10.2 | ~10.2 | ~10.2 | pH-dependent solubility remains identical to parent.[1] |

Predicted Solubility Profile

Based on the lipophilic shift (

-

Enhanced Solubility: Chlorinated solvents (DCM, Chloroform), Esters (Ethyl Acetate), and Aromatics (Toluene).

-

Reduced Solubility: Water (Negligible for freebase).[2]

-

Recrystallization Potential: High potential for precipitation from hot Alkanes (Hexane/Heptane) or cooling Alcohols.

Empirical Solvent Selection Guide

This classification guides solvent choice for synthesis work-up, purification, and stock solution preparation.

Class I: High Solubility Solvents (Stock Solutions)

Use for: Biological assays, NMR analysis, chemical reactions.

-

DMSO (Dimethyl Sulfoxide): >30 mg/mL. Excellent for biological stocks but difficult to remove.

-

DMF (Dimethylformamide): >20 mg/mL.[3]

-

Methanol/Ethanol: >20 mg/mL.[4] Solubility increases significantly with temperature.

-

Note: The 7-ethyl group may reduce solubility in cold methanol compared to tryptamine, making it a viable recrystallization solvent at -20°C.[1]

-

Class II: Moderate Solubility (Extraction & Purification)

Use for: Liquid-Liquid Extraction (LLE), Chromatography.[1]

-

Dichloromethane (DCM): High solubility. The preferred solvent for extracting the freebase from basic aqueous solutions.

-

Ethyl Acetate: Moderate to High. Ideal for chromatography.

-

Chloroform: High solubility.

Class III: Anti-Solvents (Precipitation & Recrystallization)

Use for: Purifying the solid.[1]

-

Pentane/Hexane/Heptane: Insoluble at Room Temperature (RT).

-

Water: Insoluble (Freebase). Highly soluble (Salt forms: HCl, Fumarate).

-

Diethyl Ether: Sparingly soluble.[3] Often used to precipitate the salt form of tryptamines from a more polar organic solvent.

Experimental Protocols

Since specific literature values for 7-EtT are sparse, you must validate solubility using the Saturation Shake-Flask Method . This is the industry standard for generating reproducible solubility data.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the exact saturation point (

-

Preparation: Weigh 10 mg of 7-EtT into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 200

L of the target solvent. -

Agitation: Cap tight and shake/vortex at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a precipitate remains visible.

-

-

Equilibration: Allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins).

-

Quantification: Remove the supernatant, dilute 100x in Methanol, and analyze via HPLC-UV (280 nm).

-

Calculation: Compare peak area against a standard curve of Tryptamine (using a Response Factor correction of 1.05 for molecular weight difference).

Protocol B: Purification via Recrystallization

Objective: Purify crude 7-EtT using a binary solvent system.

-

Dissolution: Dissolve crude 7-EtT in minimal boiling Ethyl Acetate (approx. 5-10 mL per gram).

-

Clarification: If particulates exist, filter rapidly while hot.

-

Nucleation: Remove from heat. Add boiling Heptane dropwise until the solution turns slightly turbid (cloud point).

-

Clearance: Add 1-2 drops of Ethyl Acetate to restore clarity.

-

Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 12 hours.

-

Harvest: Filter crystals and wash with cold Heptane.

Solubility & Workflow Visualization

Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system based on the intended application (Extraction vs. Crystallization).

Caption: Decision matrix for solvent selection based on operational goals (Extraction, Purification, or Analysis).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26714: 7-Methyltryptamine. Retrieved from [Link][1]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press.

-

Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1]

A Proposed Framework for the Preliminary Toxicological Evaluation of 7-Ethyltryptamine

Abstract

7-Ethyltryptamine is a lesser-known synthetic tryptamine derivative. As with many novel psychoactive substances, a comprehensive toxicological profile is essential for understanding its potential risks to human health. This technical guide provides a detailed framework for the preliminary toxicological evaluation of 7-ethyltryptamine, designed for researchers, scientists, and drug development professionals. In the absence of established data, this document outlines a logical, tiered approach, beginning with in silico and in vitro methodologies to characterize its metabolic stability, cytotoxicity, genotoxicity, and cardiotoxicity. The protocols described herein are based on established regulatory guidelines and best practices in toxicology, providing a self-validating system for generating initial safety data. The causality behind experimental choices is explained, and all quantitative data should be summarized in structured tables for clear interpretation. This guide serves as a roadmap for the systematic investigation of 7-ethyltryptamine's toxicological properties.

Introduction: The Need for a Toxicological Profile of 7-Ethyltryptamine

Tryptamines are a class of compounds characterized by an indole ring structure, which includes endogenous neurotransmitters like serotonin as well as a wide range of psychoactive substances.[1] 7-Ethyltryptamine is a synthetic derivative within this class. The toxicological profile of novel psychoactive substances is often unknown, posing a significant public health concern. A systematic toxicological evaluation is crucial to identify potential hazards, including cytotoxicity, genotoxicity, and organ-specific toxicities.[2]

This guide proposes a structured, multi-stage approach to generate the preliminary toxicological data for 7-ethyltryptamine. The proposed workflow prioritizes in vitro assays to minimize animal testing in the early stages, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[3]

Tier 1: In Vitro Toxicological Assessment

The initial phase of toxicological screening focuses on a battery of in vitro assays to assess the intrinsic toxicity of 7-ethyltryptamine at the cellular and molecular levels. These assays provide critical data to inform the necessity and design of any subsequent in vivo studies.[3][4]

Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of 7-ethyltryptamine is a foundational step in its toxicological assessment. The liver is the primary site of drug metabolism, and in vitro models using human liver microsomes can provide valuable insights into the compound's metabolic stability and the formation of potentially toxic metabolites.[5][6]

-

Preparation of Reagents:

-

Prepare a 1 µM working solution of 7-ethyltryptamine in 100 mM potassium phosphate buffer (pH 7.4).

-

Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.[7]

-

Prepare a 1 mM NADPH cofactor solution.

-

Positive control compounds with known metabolic rates (e.g., dextromethorphan, midazolam) should be prepared similarly.[8]

-

-

Incubation:

-

Pre-incubate the microsome suspension and the 7-ethyltryptamine solution at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]

-

Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[5]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

-

| Parameter | Value |

| In Vitro Half-Life (t½, min) | |

| Intrinsic Clearance (Clint, µL/min/mg protein) |

Cytotoxicity Assessment

Cytotoxicity assays are essential for determining the concentration range at which a compound induces cell death. This information is critical for selecting appropriate dose levels in subsequent, more complex assays like genotoxicity studies. Assays measuring different cellular endpoints, such as metabolic activity (MTT) and membrane integrity (LDH), should be employed.

-

Cell Culture:

-

Seed relevant human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates and allow them to adhere overnight.

-

-

Compound Exposure:

-

Treat the cells with a range of concentrations of 7-ethyltryptamine for 24 to 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

| Cell Line | Assay | Exposure Time (hr) | IC50 (µM) |

| HepG2 | MTT | 24 | |

| HepG2 | MTT | 48 | |

| SH-SY5Y | MTT | 24 | |

| SH-SY5Y | MTT | 48 |

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause damage to DNA and chromosomes, which may lead to mutations and cancer.[9] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[10]

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[1][11][12]

-

Strain Selection:

-

Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) to detect different types of mutations.[12]

-

-

Metabolic Activation:

-

Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[13]

-

-

Plate Incorporation Method:

-

Mix the test compound at various concentrations, the bacterial tester strain, and the S9 mix (if applicable) with molten top agar.[12]

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Colony Counting:

-

Count the number of revertant colonies on each plate.

-

-

Data Analysis:

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[14][15]

-

Cell Culture:

-

Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.

-

-

Compound Exposure:

-

Treat the cells with at least three concentrations of 7-ethyltryptamine, with and without S9 metabolic activation. The highest concentration should induce some cytotoxicity.[14]

-

-

Cytokinesis Block:

-

Cell Harvesting and Staining:

-

Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

-

Microscopic Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

-

Data Analysis:

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19][20]

-

Cell Treatment:

-

Expose cells to 7-ethyltryptamine for a short period (e.g., 1-4 hours).

-

-

Cell Embedding:

-

Embed the treated cells in low-melting-point agarose on a microscope slide.[21]

-

-

Lysis:

-

Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoid.[21]

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

-

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head." An increase in tail moment indicates DNA damage.[22]

-

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[23][24] An in vitro hERG assay is a critical component of early safety screening.[25]

-

Assay Principle:

-

This is a competitive binding assay where a fluorescent tracer binds to the hERG channel. Compounds that also bind to the channel will displace the tracer, causing a change in fluorescence polarization.[26]

-

-

Reagents:

-

Use a commercially available kit containing hERG channel membranes and a fluorescent tracer.

-

-

Assay Procedure:

-

Incubate the hERG membranes with the fluorescent tracer and varying concentrations of 7-ethyltryptamine.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of tracer binding and determine the IC50 value for 7-ethyltryptamine.

-

| Parameter | Value |

| IC50 (µM) |

Cytochrome P450 (CYP) Inhibition Assay

Assessing the potential of 7-ethyltryptamine to inhibit major CYP450 enzymes is crucial for predicting drug-drug interactions.[27]

-

Enzyme Source:

-

Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[28]

-

-

Incubation:

-

Incubate the enzyme source with a specific probe substrate for each CYP isoform and a range of concentrations of 7-ethyltryptamine.

-

-

Metabolite Quantification:

-

After a set incubation time, terminate the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation and determine the IC50 value for each CYP isoform.

-

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | |

| CYP2C9 | Diclofenac | |

| CYP2C19 | S-Mephenytoin | |

| CYP2D6 | Dextromethorphan | |

| CYP3A4 | Midazolam |

Tier 2: Proposed In Vivo Toxicity Studies

If the in vitro data from Tier 1 suggests potential toxicity, limited and well-justified in vivo studies may be necessary to understand the compound's effects in a whole organism.

Acute Oral Toxicity Study (OECD 423)

An acute oral toxicity study provides information on the adverse effects that may arise from a single oral dose of a substance. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[29][30][31][32]

-

Animal Species:

-

Use a single rodent species, typically female rats.

-

-

Dose Levels:

-

Start with a default dose of 300 mg/kg, or a lower dose if toxicity is expected. Subsequent dose levels (5, 50, 2000 mg/kg) are chosen based on the outcome of the initial dose group.[33]

-

-

Procedure:

-

Administer a single oral dose to a group of three animals.

-

Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

-

Endpoint:

-

The study allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

-

Repeat-Dose Toxicity Study

If there is a potential for repeated human exposure, a repeat-dose toxicity study (e.g., 28-day study) may be warranted to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[34][35][36][37][38] The design of such a study would be heavily informed by the results of the in vitro and acute toxicity studies.

Visualization of Proposed Toxicological Workflow

Diagram 1: Overall Toxicological Evaluation Workflow

Caption: Proposed tiered workflow for toxicological evaluation.

Diagram 2: Genotoxicity Testing Battery

Caption: Core components of the in vitro genotoxicity battery.

Conclusion and Future Directions

The toxicological evaluation of novel psychoactive substances like 7-ethyltryptamine is a critical undertaking for public health and safety. The framework presented in this guide outlines a systematic, evidence-based approach to generate preliminary toxicological data, starting with a comprehensive suite of in vitro assays. This strategy allows for the early identification of potential hazards while adhering to the principles of ethical and efficient scientific research. The data generated from these proposed studies would provide a foundational understanding of the toxicological profile of 7-ethyltryptamine, enabling a preliminary risk assessment and guiding any further research or regulatory considerations.

References

-

Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249-261. [Link]

-

Azqueta, A., & Collins, A. R. (2013). The comet assay: a comprehensive review. Comet Assay in Toxicology, 1-18. [Link]

-

Lorge, E., et al. (2016). The in vitro micronucleus assay: A review of its use for the screening of nanomaterials. Frontiers in Toxicology, 4, 1-11. [Link]

-

Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

-

Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation research, 31(6), 347-364. [Link]

-

Lau, A., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133. [Link]

-

Champions Oncology. (n.d.). DNA Damage Assays. [Link]

-

ChemSafetyPro. (2016). Repeated Dose Toxicity. [Link]

-

Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals. [Link]

-

Reaction Biology. (n.d.). hERG Binding Assay. [Link]

-

Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test. [Link]

-

U.S. Environmental Protection Agency. (1982). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). [Link]

-

European Medicines Agency. (2010). Guideline on Repeated Dose Toxicity. [Link]

-

IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

-

EFSA Scientific Committee. (2022). Recommendations on dose level selection for repeat dose toxicity studies. EFSA Journal, 20(4), e07264. [Link]

-

International Council for Harmonisation. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

-

IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001). [Link]

-

Toxometris.ai. (n.d.). In Vitro Toxicology in Drug Development. [Link]

-

Singh, N. P. (2016). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Methods in Molecular Biology, 1423, 281-291. [Link]

-

Cyprotex. (n.d.). hERG Inhibition for Assessing Potential Cardiotoxicity. [Link]

-

TME Scientific. (n.d.). In Vitro Toxicology Assays. [Link]

-

ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. [Link]

-

Pharmacology & Toxicology. (2023, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method [Video]. YouTube. [Link]

-

OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

European Medicines Agency. (2010). Guideline on repeated dose toxicity. [Link]

-

Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). [Link]

-

European Medicines Agency. (2013). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

-

Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]

-

European Medicines Agency. (2009). Guideline on Repeated Dose Toxicity. [Link]

-

O'Donovan, M., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1158548. [Link]

-

Gupta, P. K., & Singh, J. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

-

U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

-

The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. [Link]

-

Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2024). Guidance on the genotoxicity testing strategies for germ cell mutagens. [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

-

Tejs, S. (2008). The Ames test: a methodological short review. Polish Journal of Environmental Studies, 17(5), 745-749. [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

-

Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (187), e59324. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(1), 1-16. [Link]

-

Wernevik, J., et al. (2022). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(5), 231-242. [Link]

-

Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Pharmacokinetic and ADME-Tox Assays (pp. 147-157). Springer US. [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

Sources

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. labcorp.com [labcorp.com]

- 4. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. info.mercell.com [info.mercell.com]

- 9. fda.gov [fda.gov]

- 10. database.ich.org [database.ich.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comet assay - Wikipedia [en.wikipedia.org]

- 19. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. championsoncology.com [championsoncology.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 24. greenstonebio.com [greenstonebio.com]

- 25. rockefeller.edu [rockefeller.edu]

- 26. reactionbiology.com [reactionbiology.com]

- 27. criver.com [criver.com]

- 28. enamine.net [enamine.net]

- 29. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]

- 30. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 31. oecd.org [oecd.org]

- 32. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 33. youtube.com [youtube.com]

- 34. chemsafetypro.com [chemsafetypro.com]

- 35. ema.europa.eu [ema.europa.eu]

- 36. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 38. ema.europa.eu [ema.europa.eu]

Biocatalytic Synthesis of Tryptamine Analogs: A Technical Guide

Executive Summary

The "indole privilege" in medicinal chemistry establishes tryptamine scaffolds as a cornerstone for neurotransmitter modulators, antimigraine agents (triptans), and psychoplastogens. Traditional chemical synthesis of these analogs often requires harsh conditions, toxic metals, and extensive protecting group strategies to achieve regioselectivity.

This guide details the biocatalytic synthesis of tryptamine analogs , shifting the paradigm toward enzymatic cascades that operate under mild aqueous conditions with exquisite regio- and stereoselectivity. We focus on two primary mechanistic entry points: Decarboxylation (via Tryptophan Decarboxylases) and Transamination (via

Part 1: Mechanistic Foundations[1]

The Decarboxylase Route (Aromatic-L-amino acid decarboxylases)

The most direct biological route to tryptamines is the decarboxylation of L-tryptophan or its analogs.

-

Enzyme Class: Pyridoxal-5'-phosphate (PLP)-dependent decarboxylases (Fold Type I).

-

Mechanism: The reaction proceeds via a Schiff base linkage between the substrate's

-amino group and the PLP cofactor (internal aldimine -

Key Biocatalyst: Ruminococcus gnavus TDC (RgTDC ).[1] Unlike canonical plant TDCs which are often substrate-specific, RgTDC exhibits high catalytic efficiency (

turnovers) and remarkable promiscuity, accepting substituents at the 4-, 5-, 6-, and 7-positions of the indole ring [1].[2]

The Transaminase Route (Chiral Synthesis)

For

-

Enzyme Class: PLP-dependent aminotransferases.[3]

-

Mechanism: A "Ping-Pong Bi-Bi" mechanism where an amine donor (e.g., isopropylamine) transfers an amino group to PLP (forming PMP), which then transfers it to a prochiral indole ketone.

-

Stereocontrol: TAs are critical for generating chiral centers at the

-position, a feat difficult to achieve with standard decarboxylation.

Part 2: The Biocatalytic Toolbox

Functionalization Enzymes

To build complex analogs, the tryptamine core must be decorated.

-

Halogenases (FDHs): Flavin-dependent halogenases like RebH (7-halogenase) and Thal (6-halogenase) utilize FAD, O

, and halide salts (Cl -

Methyltransferases: Enzymes such as PsiM (from Psilocybe cubensis) catalyze iterative N-methylation, converting primary amines to secondary (e.g., baeocystin) and tertiary amines (e.g., psilocybin) using S-adenosylmethionine (SAM) as the methyl donor [3].

Comparative Data: Enzyme Classes

| Feature | Tryptophan Decarboxylase (RgTDC) | Flavin-Dependent Halogenase (RebH) | |

| Primary Transformation | CO | Ketone | C-H activation (Halogenation) |

| Cofactor Requirement | PLP (Pyridoxal-5'-phosphate) | PLP + Amine Donor (e.g., IPA) | FAD, NADH (via reductase), O |

| Substrate Scope | High (4/5/6/7-substituted indoles) | Moderate (Steric constraints) | High Regioselectivity (C5, C6, C7) |

| Key Limitation | No chiral center formation | Unfavorable equilibrium | Low turnover numbers (requires optimization) |

Part 3: Visualization of Pathways

Diagram 1: The Tryptamine Metabolic Grid

This diagram illustrates the modular assembly of tryptamine analogs using the enzymes described.

Caption: Modular enzymatic pathways converting Indole scaffolds to diverse Tryptamine analogs via Tryptophan Synthase (TrpB), Decarboxylases (RgTDC), and functionalizing enzymes.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Telescoped Synthesis of 5-Fluoro-Tryptamine

This protocol utilizes a two-step cascade in a single pot:

-

Step 1: Engineered Tryptophan Synthase (TrpB) couples 5-fluoroindole with L-serine to form 5-fluoro-L-tryptophan.

-

Step 2: RgTDC decarboxylates the intermediate to 5-fluoro-tryptamine.

Why this is self-validating: The accumulation of the intermediate (5-F-Trp) signals if the second enzyme (TDC) is failing, while the disappearance of indole confirms the first step.

Materials

-

Enzymes: Purified PfTrpB (2

M) and RgTDC (2 -

Substrates: 5-Fluoroindole (5 mM), L-Serine (10 mM).

-

Cofactor: PLP (0.1 mM).

-

Buffer: KPi (50 mM, pH 8.0).

Step-by-Step Methodology

-

Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 8.0). Add PLP (0.1 mM) immediately before use (PLP is light-sensitive; keep wrapped in foil).

-

Substrate Solubilization: Dissolve 5-fluoroindole in a minimal volume of DMSO (final reaction concentration < 5% v/v). L-Serine is water-soluble and can be added directly to the buffer.

-

Reaction Initiation:

-

Add buffer, L-Serine, and 5-Fluoroindole to a glass vial.

-

Initiate by adding the enzyme cocktail (PfTrpB + RgTDC).

-

Incubate at 37°C with gentle shaking (200 rpm).

-

-

Process Monitoring (The Validation Loop):

-

Timepoints: 0, 1h, 4h, 12h.

-

Quench: Take 50

L aliquot, mix with 50 -

Analysis: Inject supernatant into HPLC/UPLC (C18 column).

-

Success Criteria:

-

Diagram 2: Experimental Workflow

Caption: Self-validating workflow for the cascade synthesis of tryptamine analogs, incorporating checkpoint analysis.

Part 5: Case Study - The Psilocybin Pathway

The biosynthesis of psilocybin represents the "Gold Standard" for tryptamine functionalization, utilizing a four-enzyme cassette [3].

-

PsiD (Decarboxylase): Converts L-tryptophan to tryptamine.[7] Alternatively, it accepts 4-hydroxy-L-tryptophan.[7][8][9][10]

-

PsiH (Monooxygenase): A P450 enzyme that hydroxylates tryptamine at the C4 position (a notoriously difficult chemical synthesis).[7]

-

PsiK (Kinase): Phosphorylates the 4-OH group.[7] This phosphorylation protects the unstable 4-hydroxy intermediate from oxidation (blueing).

-

PsiM (Methyltransferase): Performs two sequential methylations on the amine to yield Psilocybin.[7]

Application: This pathway has been successfully engineered into Saccharomyces cerevisiae and E. coli for the fermentative production of psilocybin, eliminating the need for mushroom cultivation or complex total synthesis [3].

References

-

Facile in Vitro Biocatalytic Production of Diverse Tryptamines. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Significance: Identifies Ruminococcus gnavus TDC as a highly promiscuous enzyme for analog synthesis.

-

Enzymatic Halogenation: Enzyme Mining, Mechanisms, and Implementation. Source: Royal Society of Chemistry (RSC) URL:[Link] Significance:[6][9][11][12] Details the mechanism of Flavin-dependent halogenases (RebH) for regioselective functionalization.

-

Enzymatic Synthesis of Psilocybin. Source: Angewandte Chemie (via PubMed) URL:[Link] Significance:[7] Characterizes the PsiD, PsiK, and PsiM enzymes, establishing the biosynthetic route for complex tryptamines.[13]

-

Transaminases for Chiral Amine Synthesis. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Significance: Reviews the use of

-transaminases for generating chiral amines, a complementary route to decarboxylation.

Sources

- 1. Facile in Vitro Biocatalytic Production of Diverse Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of the mucin-glycan foraging Ruminococcus gnavus in the communication between the gut and the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. uniprot.org [uniprot.org]

- 8. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. WO2021097452A2 - Biosynthetic production of psilocybin and related intermediates in recombinant organisms - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Characterization of 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine (7-Et-T) via 5-HT2A Radioligand Binding Assays

Executive Summary

This application note details the protocol for evaluating the binding affinity of 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine (referred to herein as 7-Ethyltryptamine or 7-Et-T ) at the human serotonin 5-HT2A receptor.

Tryptamine derivatives substituted at the 7-position of the indole ring represent a critical area of Structure-Activity Relationship (SAR) research.[1] While the 5-position is the canonical site for hydroxylation (serotonin) or methoxylation (5-MeO-DMT), the 7-position offers a unique vector to probe the steric tolerance of the orthosteric binding pocket (specifically near Transmembrane Helix 2 and 7). This guide provides a self-validating workflow using radioligand displacement assays to determine the inhibition constant (

Scientific Rationale & Mechanism

The Compound: 7-Ethyltryptamine

-

Chemical Structure: An indole core with an ethylamine side chain at position 3 and an ethyl group at position 7.

-

Mechanistic Hypothesis: The 7-ethyl group introduces significant lipophilic bulk adjacent to the indole nitrogen. In the 5-HT2A receptor, this position interacts with a hydrophobic cleft. Excessive bulk here can either lock the compound into a distinct agonist conformation or sterically hinder binding, drastically reducing affinity compared to the parent tryptamine.

-

Why Test? To define the "steric cliff" of the 5-HT2A receptor. If 7-Et-T retains high affinity, it suggests the receptor pocket has plasticity in this region, potentially opening pathways for biased ligands that avoid 5-HT2B-mediated valvulopathy.

Assay Principle: Competitive Radioligand Binding

We utilize a displacement assay .[2] A fixed concentration of a radiolabeled antagonist (

Experimental Workflow Visualization

The following diagram illustrates the logical flow from membrane preparation to data regression.

Figure 1: End-to-end workflow for 7-Et-T radioligand binding characterization.[3]

Detailed Protocols

Materials & Reagents

| Component | Specification | Purpose |

| Cell Line | HEK293 stably expressing human 5-HT2A | Receptor Source |

| Radioligand | Competitive Tracer (Antagonist) | |

| Test Compound | 7-Ethyltryptamine (Free base or HCl salt) | Analyte |

| Non-Specific Control | Methysergide (10 | Defines Non-Specific Binding (NSB) |

| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4 | Physiological Salt Balance |

| Filter Mat | Whatman GF/B glass fiber filters | Traps membranes |

| Blocking Agent | 0.3% Polyethyleneimine (PEI) | Prevents ligand sticking to filters |

Protocol A: Membrane Preparation

Critical Step: Tryptamines are lipophilic. High-quality membrane preps with minimal lipid debris are essential to prevent false positives due to "membrane partitioning" rather than true receptor binding.

-

Harvest: Detach HEK293-5HT2A cells using PBS/EDTA (avoid Trypsin if possible to preserve receptor integrity).

-

Lysis: Resuspend pellet in ice-cold Hypotonic Buffer (10 mM Tris-HCl, pH 7.4). Homogenize with a Polytron (bursts of 10s).

-

Clarification: Centrifuge at 1,000 x g for 10 mins at 4°C. Discard the pellet (nuclei/debris).

-

Collection: Centrifuge the supernatant at 30,000 x g for 20 mins at 4°C.

-

Wash: Resuspend the pellet in Assay Buffer and re-centrifuge (30,000 x g).

-

Storage: Resuspend final pellet in Assay Buffer to ~2-5 mg protein/mL. Aliquot and freeze at -80°C.

Protocol B: Binding Assay (96-Well Format)

1. Plate Setup: Use 96-well polypropylene deep-well plates.

-

Total Binding (TB): Buffer + Membrane + Radioligand.

-

Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10

M Methysergide. -

Experimental (Exp): Buffer + Membrane + Radioligand + 7-Et-T (varying concentrations).

2. Compound Preparation:

-

Dissolve 7-Et-T in 100% DMSO to create a 10 mM stock.

-

Perform serial dilutions (1:10) in Assay Buffer.

-

Note: Ensure final DMSO concentration in the assay well is <1% to avoid receptor denaturation.

3. Incubation Steps:

-

Pre-soak Filters: Soak GF/B filters in 0.3% PEI for at least 1 hour. Crucial for tryptamines to reduce filter binding.

-

Add Components:

-

50

L Test Compound (7-Et-T) or Control. -

50

L -

100

L Membrane Suspension (approx. 20-50

-

-

Equilibration: Incubate for 90 minutes at Room Temperature (25°C) in the dark.

-

Why RT? 5-HT2A is heat labile; 37°C can accelerate degradation.

-

4. Harvesting:

-

Use a cell harvester (e.g., PerkinElmer Filtermate).

-

Rapidly filter the reaction mix through the PEI-soaked GF/B filters.

-

Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Dry filters (oven or air dry).

5. Detection:

-

Add liquid scintillation cocktail (Meltilex or liquid fluid).

-

Count in a MicroBeta or similar scintillation counter for 1 min/well.

Data Analysis & Interpretation

The Cheng-Prusoff Correction

The raw data (CPM) will yield an

- : Derived from your sigmoidal dose-response curve.

- : Concentration of radioligand used (e.g., 1.0 nM).

-

: Dissociation constant of

Interpreting 7-Et-T Results